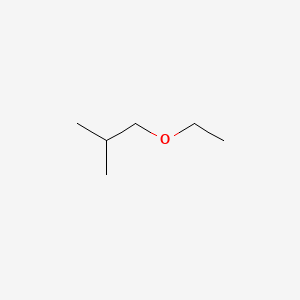

1-Ethoxy-2-methylpropane

Beschreibung

Contextualization of Alkyl Ethers within Organic Chemistry

Alkyl ethers represent a fundamental class of organic compounds characterized by an ether group—an oxygen atom connected to two alkyl groups (R-O-R'). wisdomlib.orgwikipedia.org Their structure is analogous to that of water, where both hydrogen atoms are substituted by alkyl or aryl groups. byjus.com This structural feature, specifically the bent C-O-C linkage, results in distinct physical and chemical properties. wikipedia.orgnumberanalytics.com Ethers are generally colorless, volatile liquids with characteristic odors. numberanalytics.com Compared to alcohols with similar molecular weights, they exhibit lower boiling points due to the absence of hydrogen bonding between ether molecules. numberanalytics.com

In the landscape of organic chemistry, ethers are of paramount importance, primarily serving as excellent solvents for a vast array of organic reactions. solubilityofthings.com Their ability to dissolve both nonpolar and polar substances, combined with their relatively low reactivity, makes them invaluable in the laboratory. numberanalytics.comsolubilityofthings.com Beyond their role as solvents, ethers are also significant as intermediates and reagents in the synthesis of more complex molecules. solubilityofthings.com The IUPAC nomenclature for these compounds follows the "alkoxyalkane" format, where the smaller alkyl group and the oxygen atom are named as an alkoxy substituent to the longer alkane chain. wikipedia.orgbyjus.comvedantu.com

Structural and Chemical Significance of Branched Alkoxyalkanes like 1-Ethoxy-2-methylpropane

Branched alkoxyalkanes, such as this compound, possess unique structural characteristics that influence their chemical behavior and utility. The molecular formula for this compound is C₆H₁₄O. cymitquimica.comchembk.comchemsrc.com The presence of a branched alkyl group (isobutyl) attached to the ether oxygen introduces steric hindrance, which can affect its reactivity and synthetic accessibility. This branching also impacts physical properties; for instance, chain branching in alkanes and related functionalized compounds is known to reduce boiling points. libretexts.org

The synthesis of unsymmetrical and branched ethers like this compound is most effectively achieved through the Williamson ether synthesis. byjus.commasterorganicchemistry.comnumberanalytics.com This method involves the Sₙ2 reaction between an alkoxide ion and a primary alkyl halide. masterorganicchemistry.comlibretexts.org For preparing this compound, the reaction would involve sodium isobutoxide and a haloethane, or sodium ethoxide and a 1-halo-2-methylpropane. To avoid a competing elimination reaction (E2), the synthesis strategy must involve the less hindered halide partner. libretexts.org

The moderate polarity and branched structure of this compound make it a useful solvent capable of dissolving a range of organic compounds. cymitquimica.com Its structural features are pivotal to its applications in various chemical processes.

A summary of selected properties for this compound is presented below.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₄O | cymitquimica.comchembk.comchemsrc.comguidechem.comchemicalbook.comnist.gov |

| Molecular Weight | ~102.17 g/mol | chemsrc.comguidechem.comchemicalbook.comnist.gov |

| Boiling Point | 81.1 - 83.8 °C | chembk.comchemsrc.comchemicalbook.com |

| Density | ~0.73 - 0.76 g/cm³ | chembk.comchemsrc.com |

| Refractive Index | ~1.3749 - 1.386 | chembk.comchemsrc.comchemicalbook.com |

Overview of Research Directions and Open Questions pertaining to this compound

Current research on this compound, also known as ethyl isobutyl ether, explores its synthesis, properties, and applications in various fields. One notable research finding is the efficient, high-yield synthesis of this ether on an NMR scale. A study demonstrated the ethylation of 2-methylpropan-1-ol using a sulfonimidate and tetrafluoroboric acid dimethyl ether complex, achieving an 81% yield of this compound in under 15 minutes without molecular rearrangements. chemicalbook.com This highlights ongoing efforts to develop milder and more efficient etherification methods.

In the realm of biotechnology and food science, ethyl isobutyl ether has been identified as a volatile compound within a biopreservation system. chemicalbook.comchemicalbook.comlookchem.com Specifically, it was detected in a system coupling Lactobacillus reuteri with glycerol (B35011), suggesting a potential role or formation pathway in microbial metabolic processes. chemicalbook.comchemicalbook.comlookchem.com Further investigation is warranted to understand the mechanism of its formation and its impact on the preservative properties of the system.

Additionally, research into alkoxyalkanes as fuel additives represents another significant direction. While much of the focus has been on isomers like ethyl tert-butyl ether (ETBE), the properties of this compound make it a candidate for similar applications, aiming to improve combustion efficiency and increase the oxygen content of gasoline. solubilityofthings.com A patent also describes a process for preparing 1-olefins from 1-alkoxyalkanes, indicating a potential use of compounds like this compound as feedstocks for producing valuable chemical intermediates. google.com

Open questions for future research include a more comprehensive characterization of its performance as a fuel additive compared to its isomers, a deeper exploration of its metabolic pathways in microorganisms, and its potential as a green solvent in various organic transformations. The development of new catalytic systems for its synthesis from renewable feedstocks also remains an active area of inquiry in organic chemistry. orgchemres.org

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1-ethoxy-2-methylpropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O/c1-4-7-5-6(2)3/h6H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQUBQBFVDOLUKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4074934 | |

| Record name | 1-Ethoxy-2-methylpropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4074934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

627-02-1 | |

| Record name | 1-Ethoxy-2-methylpropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=627-02-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ether, ethyl isobutyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000627021 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Ethoxy-2-methylpropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4074934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Ethoxy 2 Methylpropane

Classical Approaches in Ether Synthesis

The formation of the ether linkage in 1-ethoxy-2-methylpropane can be accomplished by well-established reaction pathways that have been refined over time. These classical methods remain fundamental in both academic and industrial settings.

Williamson Ether Synthesis: Mechanistic Investigations and Optimization for this compound Formation

The Williamson ether synthesis is a cornerstone method for the preparation of both symmetrical and unsymmetrical ethers. brainly.inrsc.org It proceeds via a bimolecular nucleophilic substitution (S(_N)2) mechanism, involving the reaction of an alkoxide with a primary alkyl halide. brainly.in

For the synthesis of this compound, two potential combinations of reactants exist:

Sodium ethoxide with 1-halo-2-methylpropane (isobutyl halide).

Sodium 2-methylpropan-1-oxide (sodium isobutoxide) with an ethyl halide.

Due to the nature of the S(_N)2 mechanism, which is sensitive to steric hindrance at the electrophilic carbon, the second pathway is strongly preferred. masterorganicchemistry.com The attack of the isobutoxide nucleophile on the primary carbon of the ethyl halide is significantly more favorable than the attack of the ethoxide on the more sterically hindered primary carbon of the isobutyl halide. The latter reaction would likely lead to a greater proportion of the elimination byproduct, isobutylene.

The mechanism commences with the deprotonation of 2-methyl-1-propanol (B41256) (isobutanol) by a strong base, such as sodium hydride (NaH), to form the sodium isobutoxide nucleophile. This is then followed by the nucleophilic attack of the isobutoxide on the ethyl halide (e.g., ethyl bromide or ethyl iodide), displacing the halide leaving group and forming the C-O bond of this compound.

The efficiency of the Williamson ether synthesis for this compound is influenced by several key reaction parameters. The choice of base, solvent, temperature, and leaving group on the ethylating agent are all critical for maximizing the yield and minimizing side reactions.

Strong bases are required to fully deprotonate the parent alcohol, 2-methyl-1-propanol, to generate the requisite alkoxide. Sodium hydride (NaH) is a common and effective choice as it forms a non-nucleophilic byproduct (H(_2) gas) that does not interfere with the subsequent S(_N)2 reaction. nih.gov

The selection of solvent is also crucial. Polar aprotic solvents such as N,N-dimethylformamide (DMF) and acetonitrile (B52724) are often employed as they can solvate the cation of the alkoxide, leaving the "naked" and highly reactive alkoxide anion to participate in the substitution reaction. brainly.in The use of the parent alcohol (isobutanol) as a solvent is possible but may lead to slower reaction rates.

Reaction temperature is another important variable. Typical Williamson ether syntheses are conducted at temperatures ranging from 50 to 100°C, with reaction times of 1 to 8 hours. brainly.in Optimization of the temperature is necessary to ensure a reasonable reaction rate without promoting the competing E2 elimination pathway, which becomes more significant at higher temperatures.

The nature of the leaving group on the ethyl halide also impacts the reaction rate. Iodide is an excellent leaving group, followed by bromide and then chloride. Consequently, ethyl iodide would be expected to react faster than ethyl bromide under identical conditions.

A specific example of a related synthesis of this compound from 2-methyl-1-propanol utilized a sulfonimidate as the ethylating agent in the presence of a tetrafluoroboric acid dimethyl ether complex catalyst in tetrachloromethane. This method resulted in an 81% yield after a short reaction time of 15 minutes. nih.govchemicalbook.com While not a traditional Williamson ether synthesis, it highlights an effective method for the ethylation of 2-methyl-1-propanol.

To enhance yields, phase-transfer catalysis can be employed, particularly in industrial settings. phasetransfer.com A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, facilitates the transfer of the alkoxide from an aqueous or solid phase to the organic phase containing the alkyl halide, thereby increasing the reaction rate.

| Parameter | Condition | Rationale/Effect on Yield |

|---|---|---|

| Nucleophile | Sodium 2-methylpropan-1-oxide (Sodium isobutoxide) | Minimizes steric hindrance at the electrophilic center. |

| Electrophile | Ethyl halide (e.g., C(_2)H(_5)Br, C(_2)H(_5)I) | Primary alkyl halide is ideal for S(_N)2, minimizing elimination. Iodide is a better leaving group than bromide. |

| Base for Alkoxide Formation | Sodium Hydride (NaH) | Irreversibly deprotonates the alcohol, forming a non-interfering byproduct (H(_2)). |

| Solvent | Polar aprotic (e.g., DMF, Acetonitrile) | Solvates the cation, enhancing the nucleophilicity of the alkoxide. |

| Temperature | 50-100 °C | Provides sufficient energy for the reaction while minimizing the competing E2 elimination. |

| Catalyst (Optional) | Phase-Transfer Catalyst (e.g., Quaternary Ammonium Salt) | Increases reaction rate by facilitating the interaction between reactants in different phases. |

In the context of synthesizing this compound via the preferred pathway (sodium isobutoxide and an ethyl halide), the regioselectivity is straightforward. The nucleophilic attack occurs at the single electrophilic carbon of the ethyl group. The isobutoxide anion is not ambident, meaning the negative charge is localized on the oxygen atom, and thus, O-alkylation is the only possible outcome.

Regarding stereochemistry, the S(_N)2 reaction is known to proceed with an inversion of configuration at the electrophilic carbon. However, in the case of this compound synthesis from an ethyl halide, the electrophilic carbon is not a stereocenter. Similarly, the nucleophile, isobutoxide, does not possess a stereocenter at the oxygen-bearing carbon. Therefore, no new stereocenters are formed during this reaction, and stereochemical considerations are not a primary concern for the final product structure.

Dehydration of Alcohols: Acid-Catalyzed Approaches to this compound

The acid-catalyzed dehydration of alcohols presents another classical route to ether formation. This method is most effective for the synthesis of symmetrical ethers from primary alcohols. masterorganicchemistry.com The reaction typically involves heating the alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H(_2)SO(_4)) or phosphoric acid (H(_3)PO(_4)). acs.org

The synthesis of an unsymmetrical ether like this compound via this method would necessitate the co-dehydration of a mixture of ethanol (B145695) and 2-methyl-1-propanol. However, this approach is generally considered inefficient for preparing unsymmetrical ethers because it leads to a statistical mixture of three products: the two symmetrical ethers (diethyl ether and diisobutyl ether) and the desired unsymmetrical ether (this compound). brainly.inlibretexts.org

The mechanism for ether formation from primary alcohols under acidic conditions is believed to be an S(_N)2 process. One alcohol molecule is protonated by the acid catalyst to form a good leaving group (water). A second alcohol molecule then acts as a nucleophile, attacking the protonated alcohol and displacing the water molecule. Deprotonation of the resulting oxonium ion yields the ether.

While specific studies on catalyst screening for the co-dehydration of ethanol and 2-methyl-1-propanol are scarce, research on the dehydration of individual and mixed alcohols provides insights into potential catalytic systems. Solid acid catalysts are often preferred for their ease of separation and potential for regeneration.

Zeolites, such as ZSM-5, have been extensively studied for the dehydration of ethanol. nih.govnih.govresearchgate.net The product distribution between ethylene (B1197577) (intramolecular dehydration) and diethyl ether (intermolecular dehydration) is highly dependent on the reaction temperature and the acidity of the catalyst. researchgate.net Lower temperatures generally favor ether formation. researchgate.net For instance, in the dehydration of ethanol over ZSM-5, diethyl ether can be a major product at temperatures around 200°C. researchgate.net

Ion-exchange resins, like Amberlyst-15, are also effective catalysts for etherification reactions, including the dehydration of alcohols. dss.go.tharkat-usa.org These catalysts have been used in the synthesis of tertiary ethers and could potentially be applied to the synthesis of primary ethers.

A study on the co-dehydration of ethanol and n-butanol over an H-ZSM-5 catalyst revealed that the mixed ether (butyl ethyl ether) is primarily formed through an S(_N)2 mechanism. rsc.org The reaction pathway analysis indicated that the mixed ether predominantly decomposes to butenes and ethanol. This suggests that in a mixed dehydration system, the formation of the unsymmetrical ether is in competition with its subsequent decomposition and the formation of symmetrical ethers and alkenes.

| Catalyst Type | Examples | Key Characteristics and Expected Performance |

|---|---|---|

| Zeolites | H-ZSM-5 | Shape-selective; acidity can be tuned. Product distribution (ether vs. alkene) is highly temperature-dependent. |

| Ion-Exchange Resins | Amberlyst-15 | Strongly acidic; effective for various etherification reactions. May favor ether formation at lower temperatures. |

| Heteropolyacids | Tungstophosphoric acid (TPA) | Very strong Brønsted acids; can be highly active for dehydration reactions. |

| Metal Oxides | γ-Al(_2)O(_3) | Commonly used for alcohol dehydration; typically requires higher temperatures which may favor alkene formation. |

The primary challenge in synthesizing this compound via mixed alcohol dehydration is the concurrent formation of diethyl ether and diisobutyl ether. The relative proportions of these three ethers will depend on the relative concentrations and reactivities of the two parent alcohols.

In addition to the symmetrical ethers, alkene formation through intramolecular dehydration is a significant competing reaction, especially at higher temperatures. masterorganicchemistry.com For 2-methyl-1-propanol, this would lead to the formation of isobutylene.

Mitigating the formation of these byproducts to achieve a high yield of the desired unsymmetrical ether is challenging. Some potential strategies include:

Using a large excess of one alcohol: This would statistically favor the formation of the unsymmetrical ether and the symmetrical ether derived from the excess alcohol, simplifying the product mixture but not eliminating the byproduct issue.

Selective catalyst development: The design of a catalyst that selectively promotes the cross-etherification over the self-etherification of the individual alcohols is an area of ongoing research. Shape-selective catalysts like zeolites could potentially offer some advantage if the transition state for the formation of the unsymmetrical ether is sterically favored within the catalyst pores.

Reaction engineering: Techniques such as reactive distillation, where the desired product is continuously removed from the reaction mixture as it is formed, could potentially shift the equilibrium towards the formation of the unsymmetrical ether. However, the close boiling points of the likely products would make this a difficult separation.

Given these challenges, the acid-catalyzed co-dehydration of alcohols is generally not the preferred method for the laboratory-scale synthesis of a specific unsymmetrical ether like this compound, where high purity is often required. The Williamson ether synthesis offers a much more controlled and selective approach.

Green Chemistry Principles in the Synthesis of Alkyl Ethersyale.eduepa.govjetir.org

The synthesis of alkyl ethers, including this compound, is increasingly guided by the principles of green chemistry, which advocate for the design of chemical products and processes that minimize the use and generation of hazardous substances. yale.eduepa.gov Key tenets of this philosophy include waste prevention, maximizing atom economy, and the use of safer solvents and catalysts. yale.eduepa.govjetir.org The development of greener synthetic routes for ethers aims to address the shortcomings of traditional methods like the Williamson ether synthesis, which often involve hazardous reagents and produce significant salt waste. acs.orgnih.gov

Catalytic Strategies for Environmentally Benign Etherificationacs.orgnih.gov

Catalysis is a cornerstone of green chemistry, offering pathways to more efficient and selective chemical transformations. yale.edu In ether synthesis, catalytic strategies are pivotal in developing environmentally benign processes by enabling reactions under milder conditions and reducing waste. researchgate.net

An example of a heterogeneous catalyst used in etherification is the acidic resin Amberlyst™ 70, which has been employed in the conversion of biomass-derived alcohols. rsc.orgresearchgate.net

Table 1: Performance of Amberlyst™ 70 in Alcohol Etherification

| Reactant Type | Conversion (%) | Selectivity to Ethers (%) |

|---|---|---|

| Linear Alcohols | ~65 | >90 |

| Branched Alcohols | ~65 | 25-35 |

Data sourced from studies on the conversion of biomass-derived alcohols. rsc.orgresearchgate.net

The quest for more efficient and selective etherification processes has spurred the development of novel catalysts. Research focuses on creating catalysts that can operate under mild conditions, exhibit high turnover numbers, and provide excellent selectivity towards the desired ether product, thereby minimizing byproduct formation. researchgate.net

Recent advancements include the use of iron(II/III) chloride in combination with a pyridine (B92270) bis-thiazoline ligand for the non-symmetrical etherification of benzylic alcohols. acs.orgnih.gov This system demonstrates high selectivity and good yields under eco-friendly conditions. acs.orgnih.gov Another innovative approach involves the use of thiazolium-based compounds as catalysts for the etherification of alcohols under solvent-free conditions. researchgate.net

Table 2: Examples of Novel Catalysts for Etherification

| Catalyst System | Substrates | Key Advantages | Yield (%) |

|---|---|---|---|

| FeCl₂·4H₂O / Pyridine bis-thiazoline ligand | Benzylic alcohols | High selectivity, eco-friendly conditions | 52-89 |

| Thiazolium hybrid material on SBA-15 | 1-phenylethanol | Solvent-free conditions | Not specified |

Data highlights the potential of newly developed catalytic systems. acs.orgnih.govresearchgate.net

Surfactant-Assisted Methodologies in Aqueous Media for Ether Synthesisresearchgate.netrsc.org

Performing organic reactions in water is a primary goal of green chemistry, as it eliminates the need for volatile and often toxic organic solvents. nih.gov Surfactant-assisted synthesis in aqueous media has emerged as a viable strategy for etherification. researchgate.net Surfactants form micelles in water, creating hydrophobic microenvironments where organic reactants can congregate and react, thus overcoming the solubility barrier. researchgate.netrsc.org This approach has been successfully applied to Williamson-type ether synthesis, making the process more environmentally friendly. researchgate.net The use of micellar conditions can lead to simple, efficient, and economical synthetic procedures. rsc.org

Novel Synthetic Routes and Catalyst Development for 1-Ethoxy-2-methylpropanechemicalbook.com

A specific, novel laboratory-scale synthesis of this compound involves the ethylation of 2-methylpropan-1-ol. This method employs a sulfonimidate reagent in the presence of a tetrafluoroboric acid dimethyl ether complex as a catalyst. chemicalbook.com The reaction is conducted in tetrachloromethane and proceeds rapidly, typically reaching completion in less than 15 minutes for aliphatic alcohols. chemicalbook.com This route demonstrates excellent yields for the formation of the corresponding ethyl ether. chemicalbook.com

Table 3: Synthesis of this compound

| Reactant | Catalyst | Solvent | Reaction Time | Yield (%) |

|---|---|---|---|---|

| 2-Methyl-1-propanol | Tetrafluoroboric acid dimethyl ether complex | Tetrachloromethane | < 15 min | 81 |

Data from a specific synthetic methodology study. chemicalbook.com

Use of Sulfonimidates as Alkylating Agents

A notable synthetic route for this compound involves the ethylation of 2-methylpropan-1-ol using sulfonimidates as potent alkylating agents. Research has demonstrated this method to be a highly efficient procedure for forming ethyl ethers. chemicalbook.com The reaction is typically catalyzed by an acid, such as tetrafluoroboric acid dimethyl ether complex (HBF4·OMe2), and proceeds rapidly. chemicalbook.com

In a general laboratory procedure, the alcohol (2-methylpropan-1-ol) is combined with a sulfonimidate in a solvent like tetrachloromethane (CCl4). chemicalbook.com Upon the addition of the catalyst, the reaction progresses quickly, often reaching completion in less than 15 minutes at room temperature. chemicalbook.com The progress of the reaction can be monitored by observing the disappearance of the sulfonimidate reactant and the appearance of the sulfonamide byproduct using Nuclear Magnetic Resonance (NMR) spectroscopy. chemicalbook.com

This methodology has been shown to produce excellent yields of the desired ether, this compound, with reported yields as high as 81%. chemicalbook.com A significant advantage of this technique is the absence of molecular rearrangements, which can be a challenge in other etherification methods. chemicalbook.com The final product is isolated by separating the solution from the precipitated sulfonamide byproduct, followed by purification through a simple filtration over silica (B1680970) gel. chemicalbook.com

| Parameter | Value |

| Reactants | 2-methylpropan-1-ol, Sulfonimidate |

| Catalyst | Tetrafluoroboric acid dimethyl ether complex (HBF4·OMe2) |

| Solvent | Tetrachloromethane (CCl4) |

| Reaction Time | < 15 minutes |

| Yield | 81% |

Investigation of Alternative Etherification Reactions

Beyond the use of sulfonimidates, other established etherification reactions provide viable pathways for the synthesis of this compound. Two of the most prominent alternative methods are the Williamson ether synthesis and the alkoxymercuration-demercuration reaction.

Williamson Ether Synthesis

The Williamson ether synthesis is a widely used and versatile method for preparing both symmetrical and asymmetrical ethers. wikipedia.org It proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. wikipedia.org In this reaction, an alkoxide ion acts as a nucleophile and attacks an alkyl halide, displacing the halide to form the ether. wikipedia.orgmasterorganicchemistry.com

For the synthesis of this compound, there are two potential combinations of reactants:

Sodium ethoxide with 1-halo-2-methylpropane (e.g., 1-bromo-2-methylpropane).

Sodium isobutoxide with an ethyl halide (e.g., ethyl bromide).

Because the Williamson synthesis operates via an SN2 mechanism, it is most efficient when the alkyl halide is primary. masterorganicchemistry.comvedantu.com Therefore, the reaction between sodium ethoxide and a primary alkyl halide like 1-bromo-2-methylpropane (B43306) is the preferred and more effective route, as it minimizes the potential for competing elimination reactions. masterorganicchemistry.com

| Reactant 1 (Alkoxide) | Reactant 2 (Alkyl Halide) | Mechanism | Product |

| Sodium ethoxide | 1-Bromo-2-methylpropane | SN2 | This compound |

| Sodium isobutoxide | Ethyl bromide | SN2 | This compound |

Alkoxymercuration-Demercuration

Another significant alternative is the alkoxymercuration-demercuration of an alkene. This two-step process is particularly useful because it avoids the carbocation rearrangements that can occur in acid-catalyzed additions of alcohols to alkenes. libretexts.org The reaction follows Markovnikov's regioselectivity, where the alkoxy group adds to the more substituted carbon of the double bond. libretexts.orgmasterorganicchemistry.com

To synthesize this compound using this method, the starting alkene is 2-methylpropene, and the alcohol is ethanol.

Alkoxymercuration : 2-methylpropene reacts with mercuric acetate (B1210297) (Hg(OAc)2) in ethanol. The alcohol attacks the intermediate mercurinium ion, leading to the formation of an organomercury compound. libretexts.orgstudy.com

Demercuration : The intermediate is then treated with a reducing agent, typically sodium borohydride (B1222165) (NaBH4), which replaces the mercury-containing group with a hydrogen atom to yield the final ether product. libretexts.orgbyjus.com

This pathway reliably produces the desired ether without the formation of isomeric byproducts that can result from rearrangements. libretexts.org

| Step | Reagents | Intermediate/Product |

| Alkoxymercuration | 2-methylpropene, Ethanol, Mercuric acetate (Hg(OAc)2) | Organomercury intermediate |

| Demercuration | Sodium borohydride (NaBH4) | This compound |

Chemical Reactivity and Mechanistic Studies of 1 Ethoxy 2 Methylpropane

Cleavage Reactions of the C-O-C Linkage

Ethers are characterized by their general lack of reactivity, which makes them useful as solvents. libretexts.orglibretexts.org However, the cleavage of the carbon-oxygen (C-O-C) bond can be achieved under specific, typically harsh, conditions, most notably with strong acids. libretexts.orglibretexts.orgck12.org

The cleavage of 1-ethoxy-2-methylpropane via hydrolysis (reaction with water) or alcoholysis (reaction with an alcohol) requires an acid catalyst. The mechanism begins with the protonation of the ether's oxygen atom by the strong acid. libretexts.orglibretexts.org This initial step is crucial as it converts the alkoxy group into a good leaving group (an alcohol).

Mechanism Steps:

Protonation: The ether oxygen acts as a Lewis base, accepting a proton from the strong acid (e.g., H₃O⁺) to form a protonated ether, an oxonium ion. This step makes the subsequent nucleophilic attack more favorable by creating a better leaving group.

Nucleophilic Attack: A nucleophile, either a water molecule (hydrolysis) or an alcohol molecule (alcoholysis), attacks one of the carbons adjacent to the ether oxygen. For this compound, both the ethyl and isobutyl groups are attached to primary carbons. Therefore, the reaction proceeds via an Sₙ2 mechanism. libretexts.orglibretexts.org The nucleophile will preferentially attack the less sterically hindered carbon atom, which is the ethyl group.

Product Formation: The Sₙ2 attack results in the displacement of the more sterically hindered isobutyl alcohol as the leaving group and the formation of a new protonated species.

Deprotonation: A final deprotonation step regenerates the acid catalyst and yields the final products. In the case of hydrolysis, the products are ethanol (B145695) and isobutyl alcohol. In alcoholysis with methanol, for example, the products would be methyl ethyl ether and isobutyl alcohol.

The reaction of ethers with concentrated hydrogen halides (HBr and HI) is a classic method for ether cleavage. libretexts.orgck12.org Hydrochloric acid (HCl) is generally not reactive enough for this purpose. libretexts.org The reaction mechanism depends on the structure of the alkyl groups attached to the ether oxygen.

For this compound, which has two primary alkyl groups (ethyl and isobutyl), the cleavage follows an Sₙ2 pathway. libretexts.orglibretexts.orglibretexts.org

Mechanism and Regioselectivity:

Protonation: The ether oxygen is protonated by the hydrogen halide (HX, where X = Br or I) to form the corresponding oxonium ion.

Sₙ2 Attack: The halide ion (X⁻), a good nucleophile, then attacks one of the alpha-carbons. Due to the Sₙ2 nature of the reaction, the nucleophile attacks the less sterically hindered carbon atom. libretexts.orglibretexts.org In this compound, the ethyl group is less sterically hindered than the isobutyl group.

Product Distribution: The attack on the ethyl group displaces isobutyl alcohol and forms ethyl halide.

Therefore, the initial products of the reaction are isobutyl alcohol and ethyl halide .

CH₃CH₂OCH₂CH(CH₃)₂ + HX → (CH₃)₂CHCH₂OH + CH₃CH₂X

If an excess of the hydrogen halide is used, the isobutyl alcohol formed in the first stage will react further in a subsequent nucleophilic substitution reaction to produce the corresponding isobutyl halide and water. libretexts.org

(CH₃)₂CHCH₂OH + HX → (CH₃)₂CHCH₂X + H₂O

The final products with excess HX are therefore ethyl halide, isobutyl halide, and water.

Oxidative Degradation Pathways of this compound

Ethers can undergo oxidative degradation through various pathways, including autoxidation upon exposure to atmospheric oxygen and enzymatic oxidation. nih.govrsc.org This degradation is a significant consideration in their storage and industrial use.

Autoxidation: In the presence of air and light, ethers like this compound can undergo a free-radical chain reaction known as autoxidation to form hydroperoxides and peroxides. ck12.orgrsc.org The mechanism generally proceeds as follows:

Initiation: Formation of a radical species, often initiated by light or heat.

Propagation:

A radical abstracts a hydrogen atom from a carbon adjacent to the ether oxygen (the α-carbon). These hydrogens are particularly susceptible to abstraction because the resulting radical is stabilized by the adjacent oxygen atom.

The resulting ether radical reacts with molecular oxygen (O₂) to form a peroxy radical.

The peroxy radical then abstracts a hydrogen atom from another ether molecule, forming a hydroperoxide and regenerating an ether radical, thus continuing the chain reaction.

Termination: Two radicals combine to form a non-radical species.

The formation of these peroxide compounds is a significant hazard as they can be explosive upon heating or concentration.

Enzymatic/Chemical Oxidation: Oxidative cleavage can also be facilitated by enzymes, such as peroxygenases, or chemical oxidants. nih.govacs.org Studies on various ethers have shown that this type of oxidation can also proceed via a hydrogen abstraction mechanism. nih.gov For instance, the oxidation of some ethers by fungal peroxygenases involves a hydrogen abstraction and oxygen rebound mechanism, which oxidizes the ether to a hemiacetal. nih.gov This hemiacetal is typically unstable and subsequently hydrolyzes to yield an aldehyde and an alcohol. nih.gov In the case of this compound, this would likely lead to the formation of isobutyraldehyde (B47883) and ethanol, or acetaldehyde (B116499) and isobutanol, depending on which α-carbon is oxidized.

Kinetic and Thermodynamic Investigations of this compound Reactions

Understanding the thermodynamics and kinetics of ether reactions is essential for process design, safety analysis, and predicting their environmental fate. nih.govaustinpublishinggroup.com

Thermochemical data quantifies the energy changes associated with chemical reactions. The enthalpy of formation (ΔfH°) and bond dissociation energies (BDEs) are key parameters. The presence of the ether oxygen influences the BDEs of adjacent C-H bonds, typically lowering them by about 5 kcal/mol compared to analogous alkanes, which increases the reactivity of these sites toward radical abstraction. nih.govacs.org

Specific thermochemical data for this compound is available from sources like the National Institute of Standards and Technology (NIST). nist.govnist.gov

| Property | Value | Unit | Reference |

| Enthalpy of Vaporization (ΔvapH) | 30.33 | kJ/mol | nist.gov |

| Normal Boiling Point (Tboil) | 354.3 | K | nist.gov |

| Molecular Weight | 102.1748 | g/mol | nist.gov |

This table is interactive. Click on the headers to sort.

Predicting the behavior of this compound in complex environments, such as during combustion or atmospheric degradation, requires the use of detailed kinetic models. polimi.itnih.govpolimi.it These models are composed of a vast network of elementary reactions, each with an associated rate constant. nih.gov

Developing such models is a complex task:

Hierarchical Approach: Models are often built in a hierarchical and modular way, starting with a core mechanism for smaller molecules and progressively adding sub-mechanisms for the larger fuel molecule and its intermediates. polimi.it

Reaction Classes: Due to the immense number of reactions, it is impractical to measure or calculate every rate constant individually. polimi.it Instead, reactions are grouped into "reaction classes" based on common features. Rate rules are then assigned to these classes, and these rules are used to estimate the kinetic parameters for individual reactions within the class, ensuring kinetic consistency. polimi.itacs.org

Model Validation: The resulting kinetic models, which can contain thousands of reactions and hundreds of species, are validated by comparing their predictions against experimental data. polimi.itpolimi.it This data is often obtained from a wide range of experimental setups, such as shock tubes, plug flow reactors, and jet-stirred reactors, covering various temperatures, pressures, and mixture compositions. polimi.itnrel.gov For example, kinetic models for dibutyl ether isomers have been developed and validated against speciation data from flow reactors to understand their combustion behavior, including the negative temperature coefficient (NTC) phenomenon. nrel.gov This comprehensive validation ensures the model is accurate and predictive over a range of conditions. polimi.it

Theoretical and Computational Investigations of 1 Ethoxy 2 Methylpropane

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) has become a standard method in computational chemistry for studying the structure and properties of molecules and solids. researchgate.net Instead of calculating the complex N-electron wave function, DFT focuses on the electron density, which simplifies the problem to three spatial dimensions. researchgate.net This approach strikes a balance between computational cost and accuracy. researchgate.netarxiv.org

For 1-ethoxy-2-methylpropane, DFT calculations are used to determine its most stable three-dimensional structure (optimized geometry). By calculating the energy of various atomic arrangements, a potential energy landscape can be mapped out. aps.org This landscape reveals the lowest energy conformations and the energy barriers between them. aps.org For instance, DFT calculations can predict the torsional angle of the molecule's backbone at its minimum energy state, providing insight into its planarity and intermolecular interactions. researchgate.net The optimization of a molecule's geometry typically involves methods like the B3LYP functional with a basis set such as 6-311G. informaticsjournals.co.in

Frontier Molecular Orbital (FMO) theory is a key concept in physical organic chemistry that explains chemical reactivity by analyzing the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. numberanalytics.com The HOMO, being the orbital with the highest energy containing electrons, is prone to donating electrons, while the LUMO, the lowest energy empty orbital, is ready to accept electrons. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's reactivity. researchgate.net A small energy gap suggests that the molecule can be easily excited and is therefore more reactive, whereas a large gap indicates higher stability and lower reactivity. researchgate.net By analyzing the composition and location of these frontier orbitals for this compound, predictions can be made about its reactivity in various chemical reactions, such as pericyclic reactions and nucleophilic substitutions. numberanalytics.comresearchgate.net The interaction between the HOMO of one reactant and the LUMO of another is a stabilizing interaction that drives a chemical reaction forward. numberanalytics.com

Conformational Analysis and Energetics of this compound Isomers

For a molecule like this compound, which has several rotatable single bonds, multiple conformers exist. guidechem.com These include staggered conformations, which are generally lower in energy, and eclipsed conformations, which are higher in energy due to increased electron repulsion between bonds. libretexts.orgpharmacy180.com The energy differences between these conformers can be quantified. For example, in butane, the gauche conformation (a type of staggered conformation) is about 3.7 kJ/mol higher in energy than the anti conformation due to steric repulsion between the methyl groups. pharmacy180.com Similar principles apply to this compound, where the bulky isobutyl and ethoxy groups will have preferred orientations to minimize steric hindrance. The most stable conformer will be the one that minimizes these repulsive interactions.

Molecular Dynamics Simulations of this compound in Various Environments

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of molecular behavior and thermodynamic properties.

MD simulations can be employed to study this compound in different environments, such as in the gas phase, as a pure liquid, or in solution. These simulations require a force field, which is a set of parameters that describes the potential energy of the system as a function of the coordinates of its particles. For complex molecules, these parameters are often developed using quantum mechanical calculations to ensure accuracy. uni-paderborn.de MD simulations can predict various properties, including liquid density and the behavior of the molecule in mixtures, providing insights that are valuable for process design and engineering applications. uni-paderborn.deaalto.fi

Research Applications of 1 Ethoxy 2 Methylpropane in Organic Synthesis and Beyond

Role as a Solvent in Specific Organic Reaction Systems

As a member of the ether family, 1-ethoxy-2-methylpropane is relatively unreactive towards many common reagents, making it a suitable medium for a variety of chemical reactions. nih.govnumberanalytics.com Its moderate polarity and ability to dissolve a range of organic compounds contribute to its function as a solvent. rsc.org

The selection of an appropriate solvent is critical for optimizing reaction outcomes, including yield and selectivity. While comprehensive studies detailing the optimization of various reaction types using this compound as the primary solvent are not extensively documented in publicly available literature, its successful use in specific syntheses points towards its utility. For instance, in the synthesis of this compound itself from 2-methyl-1-propanol (B41256), an excellent yield of 81% has been reported, demonstrating the efficiency of the reaction conditions. chemicalbook.com

| Reactant | Reagent | Catalyst | Solvent | Time | Yield | Reference |

|---|---|---|---|---|---|---|

| 2-Methyl-1-propanol | Sulfonimidate | HBF₄·OMe₂ | Tetrachloromethane | < 15 min | 81% | chemicalbook.com |

Ethers are well-known as effective solvents for Grignard reactions, as they solvate the organomagnesium compound, stabilizing the reagent and facilitating the reaction. numberanalytics.com Patent literature indicates the use of ether solvents, including this compound, in processes involving phenyl Grignard reagents. google.com The use in this context implies that it provides a suitable environment for the formation and reaction of these sensitive organometallic compounds, which is a form of reaction optimization.

The solvent can profoundly influence the pathway a reaction takes. Ethers, as a class of solvents, can impact reaction mechanisms and stereoselectivity. rsc.org This influence often arises from specific interactions between the solvent and the dissolved reactants and transition states. The formation of distinct solute-solvent clusters can lead to different energy barriers for competing reaction pathways, thereby affecting the product distribution. rsc.org

For nucleophilic substitution reactions, the choice of solvent can determine whether the reaction proceeds via an SN1 or SN2 mechanism. numberanalytics.com While detailed kinetic studies on reactions in this compound are sparse, kinetic models have been developed for its synthesis via the etherification of isobutene with ethanol (B145695). researchgate.netosti.gov These studies, which focus on the formation of the ether, often employ mechanistic models like the Eley-Rideal mechanism, where an adsorbed alcohol reacts with isobutene from the solution. osti.govub.edu Such investigations highlight the complex role of reactant and product interactions with the catalyst surface and medium, which are fundamental concepts in understanding solvent effects.

Application in Extraction and Separation Processes within Chemical Research

The physical properties of this compound, such as its moderate polarity and low water solubility, make it a candidate for use in extraction and separation processes. nih.govnist.gov It has been specifically cited in patents for both solid-liquid and liquid-liquid extraction procedures.

One patented process describes the use of a solvent system containing at least 50% this compound for the solid-liquid extraction of oils, particularly those with a high content of unsaponifiable matter, from plant materials. acs.org Another patent details its application in liquid-liquid extraction and crystallization steps to isolate valuable unsaponifiable fractions from sources like vegetable oils. rsc.org These processes are crucial for obtaining purified natural products for various applications. Furthermore, research into ternary mixtures containing this compound, ethanol, and the ionic liquid 1-ethyl-3-methylimidazolium (B1214524) ethyl sulfate (B86663) has been conducted to evaluate their potential in separation processes. nist.gov

| Process Type | Application | Source Material | Reference |

|---|---|---|---|

| Solid-Liquid Extraction | Extraction of oils rich in unsaponifiables | Plant solid material | acs.org |

| Liquid-Liquid Extraction | Isolation of unsaponifiable fractions | Vegetable oil | rsc.org |

| Separation Process | Component of a ternary mixture for separation studies | N/A (Liquid phase studies) | nist.gov |

Integration into Sustainable Chemical Production Pathways and Bio-derived Systems

There is growing interest in integrating common chemicals into more sustainable and biologically derived processes. This compound has been identified in at least one such innovative application.

Specifically, the compound (referred to as isobutyl ethyl ether) was identified as a component in a biopreservation system. researchgate.netosti.govchemicalbook.com This system is formed by coupling the bacterium Lactobacillus reuteri INIA P572 with glycerol (B35011) and serves to extend the shelf life of products by inhibiting the growth of spoilage microorganisms. researchgate.net The presence and role of this compound in this bio-derived preservation matrix is a notable example of its application beyond traditional synthesis. Additionally, as a fuel ether (ETBE, an isomer), it is part of discussions on renewable synthesis fuels and their degradation pathways, which are key to assessing the environmental lifecycle of such compounds. cdnsciencepub.commaynoothuniversity.ie

Environmental Fate and Biotransformation of 1 Ethoxy 2 Methylpropane

Environmental Distribution and Mobility Studies of Alkyl Ethers

The distribution and mobility of alkyl ethers like 1-ethoxy-2-methylpropane in the environment are governed by their inherent physicochemical properties. These properties determine how the compound partitions between different environmental compartments such as air, water, and soil.

Due to its relatively low boiling point and moderate polarity, this compound is expected to readily volatilize from surface water and moist soil. cymitquimica.com This tendency to enter the gas phase is a significant factor in its atmospheric transport. One of the key parameters used to predict the volatilization of a chemical from water to air is the Henry's Law constant. For a related compound, ethyl tert-butyl ether (ETBE), a Level I fugacity model predicts that approximately 96.2% of the chemical will partition to the atmosphere at equilibrium, indicating a high potential for volatilization from water and soil. europa.eu Given the structural similarities, this compound is expected to exhibit comparable behavior.

The following table summarizes key physicochemical properties of this compound that influence its volatilization and transport:

| Property | Value | Unit |

| Molecular Formula | C6H14O | |

| Molecular Weight | 102.18 | g/mol |

| Boiling Point | 87.0 | °C |

| Vapor Pressure | 126 | mmHg |

| Water Solubility | 6.17e-2 | mol/L |

| Henry's Law Constant | 1.70e-3 | atm-m³/mole |

| LogKow: Octanol-Water | 0.730 | Log10 unitless |

| Data sourced from the CompTox Chemicals Dashboard. epa.gov |

The mobility of this compound in soil and aquatic environments is largely influenced by its tendency to adsorb to soil particles and sediments. whiterose.ac.uk Chemicals with low sorption capacity are more likely to leach through the soil profile and contaminate groundwater. Fuel oxygenates, a class of compounds that includes alkyl ethers, are known for their high water solubility and low sorption capacity to soil particles, which makes them a potential threat to water resources. tandfonline.com

The organic carbon-water partitioning coefficient (Koc) is a key parameter used to predict the mobility of organic chemicals in soil. A low Koc value suggests weak adsorption and high mobility. For the related compound ethyl tert-butyl ether (ETBE), a calculated log Koc value of 1.30 (Koc = 19.9 L/kg) indicates poor adsorption to particulate matter. europa.eu This suggests that this compound is also likely to have a low affinity for soil organic matter and will be mobile in the subsurface environment. nih.gov

Biodegradation Pathways and Microbial Interactions

The ultimate fate of many organic compounds in the environment is determined by microbial degradation. Various microorganisms have evolved enzymatic machinery capable of breaking down complex organic molecules, including ethers.

While specific studies on the microbial degradation products of this compound are limited, the biodegradation pathways of structurally similar fuel ethers, such as ethyl tert-butyl ether (ETBE) and diisopropyl ether (DIPE), have been investigated and can provide valuable insights.

Aerobic biodegradation of these ethers is typically initiated by the hydroxylation of one of the alkyl chains. whiterose.ac.uk For ETBE, this leads to the formation of intermediates such as acetaldehyde (B116499) and tert-butyl alcohol (TBA). whiterose.ac.uk Similarly, the degradation of DIPE has been shown to produce 2-propanol, acetone, and acetate (B1210297). tandfonline.com

Based on these analogous pathways, the aerobic biodegradation of this compound is hypothesized to proceed via an initial hydroxylation of either the ethyl or the isobutyl group. This would lead to the formation of an unstable hemiacetal, which would then spontaneously cleave to form an alcohol and an aldehyde. The potential initial degradation products would therefore be:

Ethanol (B145695) and isobutyraldehyde (B47883) (from cleavage of the isobutyl group)

Isobutanol and acetaldehyde (from cleavage of the ethyl group)

These initial products are common metabolites that can be further degraded by a wide range of microorganisms into carbon dioxide and water. researchgate.net

The cleavage of the stable ether bond is the critical first step in the biodegradation of alkyl ethers. This reaction is often catalyzed by a class of enzymes known as monooxygenases. researchgate.net These enzymes incorporate one atom of molecular oxygen into the substrate.

Research on fuel oxygenates has highlighted the important role of cytochrome P450 monooxygenases in initiating ether degradation. nih.govnih.gov These enzymes are capable of hydroxylating the carbon atom adjacent to the ether oxygen, which leads to the formation of the unstable hemiacetal intermediate. frtr.gov For instance, human cytochrome P450 enzymes, specifically CYP2A6 and CYP2E1, have been shown to be active in the metabolism of methyl tert-butyl ether (MTBE) and ETBE. nih.govresearchwithrutgers.com Propane-oxidizing bacteria have also demonstrated the ability to degrade various gasoline ethers, with evidence pointing towards the involvement of a soluble P-450 enzyme in the oxidation process. nih.gov

In addition to monooxygenases, other enzymes such as alkane hydroxylases may also be involved in the initial oxidation of the alkyl chains of ethers. researchgate.net Following the initial cleavage, the resulting alcohols and aldehydes are further metabolized through common cellular pathways involving alcohol dehydrogenases and aldehyde dehydrogenases.

Atmospheric Chemistry and Photodegradation of this compound

Once volatilized into the atmosphere, this compound is subject to photochemical degradation, primarily through reactions with hydroxyl radicals (•OH). These highly reactive radicals are ubiquitous in the troposphere and are responsible for the atmospheric degradation of most volatile organic compounds (VOCs).

The reaction of hydroxyl radicals with ethers proceeds via the abstraction of a hydrogen atom from a carbon atom adjacent to the ether oxygen. This initial reaction leads to the formation of an alkyl radical, which then reacts with molecular oxygen to form a peroxy radical. Subsequent reactions can lead to the fragmentation of the molecule and the formation of various oxidation products, including aldehydes, ketones, and other oxygenated volatile organic compounds. The atmospheric half-life of ETBE is estimated to be around 2 days, suggesting that this compound would have a similarly short atmospheric lifetime. epa.gov

Ecotoxicological Implications of Ethers in Environmental Systems

The widespread use of ether compounds, such as this compound, primarily as fuel oxygenates, necessitates a thorough understanding of their potential impact on the environment. While specific ecotoxicological data for this compound is limited, the behavior of structurally similar ether-based fuel additives, such as ethyl tertiary-butyl ether (ETBE), provides valuable insights into the potential environmental fate and effects of this class of compounds.

Impact on Aquatic Organisms and Ecosystems

The introduction of ethers into aquatic environments can occur through various pathways, including industrial discharge, accidental spills, and leakage from storage facilities. Due to their physical and chemical properties, such as relatively high water solubility, these compounds can become contaminants of concern in groundwater and surface water.

Research on fuel ethers like methyl tert-butyl ether (MTBE) and ETBE indicates that they are generally considered to have low to moderate acute toxicity to aquatic organisms. However, the potential for chronic effects and impacts on sensitive species remains a consideration.

Toxicity to Aquatic Organisms:

Fish: Studies on fuel ethers have shown varying levels of toxicity to different fish species. While high concentrations are typically required to induce acute toxicity, sublethal effects on growth, reproduction, and behavior can occur at lower concentrations.

Invertebrates: Aquatic invertebrates, which form a crucial part of the food web, can also be affected by the presence of ether compounds. Effects can range from mortality at high concentrations to impacts on reproductive success and development at lower, chronic exposure levels.

Algae: Algae are primary producers in aquatic ecosystems, and any toxic effects on their populations can have cascading consequences for the entire food web. Some studies have indicated that certain ether compounds can inhibit algal growth.

It is important to note that the toxicity of these compounds can be influenced by a variety of environmental factors, including temperature, pH, and the presence of other contaminants.

Interactive Data Table: Ecotoxicological Effects of Structurally Similar Ethers on Aquatic Organisms

| Organism Type | Compound Class | Observed Effects |

| Fish | Fuel Ethers (e.g., MTBE, ETBE) | Acute toxicity at high concentrations, potential for sublethal effects on growth and reproduction. |

| Invertebrates | Fuel Ethers (e.g., MTBE, ETBE) | Mortality at high concentrations, potential impacts on reproduction and development. |

| Algae | Fuel Ethers (e.g., MTBE, ETBE) | Inhibition of growth at certain concentrations. |

| Data is generalized from studies on fuel ether oxygenates and is intended to be representative of the potential effects of short-chain ethers in the absence of specific data for this compound. |

Assessment of Environmental Risk and Persistence

The environmental risk associated with this compound and other ethers is a function of both their toxicity and their persistence in the environment. Persistence is determined by the rate at which a compound is removed from the environment through processes such as biodegradation, volatilization, and photodegradation.

Biodegradation:

The primary mechanism for the natural attenuation of fuel ethers in the environment is aerobic biodegradation. nih.gov Microorganisms capable of degrading compounds like ETBE have been identified in both soil and groundwater. nih.gov The biodegradation of ETBE is initiated by the hydroxylation of the ethoxy carbon, which is facilitated by a monooxygenase enzyme. nih.gov This initial step leads to the formation of several intermediates, including acetaldehyde and tert-butyl alcohol (TBA). nih.gov

The rate of biodegradation can be influenced by several factors:

Presence of Oxygen: Aerobic conditions are generally required for the efficient biodegradation of these ethers.

Co-contaminants: The presence of other organic compounds, such as hydrocarbons found in gasoline, can impact the biodegradation of ethers. In some cases, co-contaminants can enhance degradation through cometabolism, while in others, they may be preferentially metabolized, thus inhibiting ether degradation. nih.gov

Microbial Population: The presence and abundance of specific microorganisms with the metabolic capability to degrade these ethers are crucial.

While anaerobic biodegradation of some ethers has been observed in limited studies, the pathways and microorganisms involved are not yet well understood. nih.gov

Persistence and Mobility:

Ethers like this compound are expected to exhibit relatively high mobility in the subsurface due to their high water solubility and low tendency to sorb to soil and sediment. concawe.eu This mobility increases the potential for these compounds to contaminate groundwater resources.

The persistence of these compounds in the environment is a balance between their resistance to degradation and their mobility. While they are not considered to be as persistent as some other classes of organic pollutants, their presence in groundwater can be prolonged in anaerobic or nutrient-limited conditions where biodegradation is slow.

Interactive Data Table: Environmental Fate Characteristics of Short-Chain Ethers

| Property | Characteristic | Implication |

| Water Solubility | High | Increased potential for groundwater contamination. concawe.eu |

| Sorption to Soil | Low | High mobility in the subsurface. oup.com |

| Biodegradation | Occurs under aerobic conditions. nih.gov | Primary mechanism for natural attenuation. |

| Persistence | Low to moderate. | Can be persistent in anaerobic environments. |

| This table summarizes the expected environmental behavior of this compound based on data from analogous fuel ether compounds. |

Q & A

Q. Basic

- Gas Chromatography-Mass Spectrometry (GC-MS) : Detects volatile impurities.

- High-Performance Liquid Chromatography (HPLC) : Identifies non-volatile contaminants.

- Karl Fischer Titration : Measures trace water content, critical for moisture-sensitive reactions .

What are the key considerations for scaling up this compound synthesis from lab to pilot plant?

Q. Advanced

- Heat management : Use jacketed reactors to control exothermic reactions.

- Solvent recovery : Implement distillation systems for ethanol or ether recovery.

- Safety protocols : Install explosion-proof equipment and inert gas purging to mitigate flammability risks (flash point: ~10°C) .

What safety precautions are essential when handling this compound?

Q. Basic

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and flame-resistant lab coats.

- Ventilation : Use fume hoods to avoid inhalation of vapors.

- Storage : Keep in airtight containers away from oxidizers (e.g., peroxides) at room temperature .

How does the steric environment of this compound influence its reactivity in nucleophilic substitution reactions?

Advanced

The branched 2-methylpropyl group creates steric hindrance, favoring elimination over substitution . Strategies to enhance reactivity include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.